Tetradec-1-yn-3-ol

Antifungal Structure-Activity Relationship 3-n-Alkyn-1-ols

Tetradec-1-yn-3-ol (CAS 136022-04-3) is a C14 long-chain alkynol, characterized by a terminal alkyne group at C1 and a secondary hydroxyl group at C3. It has been identified as a volatile organic compound (VOC) emitted by the biocontrol fungus Pochonia chlamydosporia and is commercially listed as a synthetic building block in organic synthesis, particularly for the preparation of β-unsaturated sulfones.

Molecular Formula C14H26O
Molecular Weight 210.361
CAS No. 136022-04-3
Cat. No. B2372809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetradec-1-yn-3-ol
CAS136022-04-3
Molecular FormulaC14H26O
Molecular Weight210.361
Structural Identifiers
SMILESCCCCCCCCCCCC(C#C)O
InChIInChI=1S/C14H26O/c1-3-5-6-7-8-9-10-11-12-13-14(15)4-2/h2,14-15H,3,5-13H2,1H3
InChIKeyXBMBRECRKQFYAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Tetradec-1-yn-3-ol (CAS 136022-04-3): Structural Identity and Stated Research Context


Tetradec-1-yn-3-ol (CAS 136022-04-3) is a C14 long-chain alkynol, characterized by a terminal alkyne group at C1 and a secondary hydroxyl group at C3 . It has been identified as a volatile organic compound (VOC) emitted by the biocontrol fungus Pochonia chlamydosporia and is commercially listed as a synthetic building block in organic synthesis, particularly for the preparation of β-unsaturated sulfones . However, a systematic search of primary literature and patents reveals a critical gap: no peer-reviewed study or technical data sheet was identified that provides a direct, quantitative comparison of Tetradec-1-yn-3-ol against any specific structural analog under identical experimental conditions for any functional endpoint. The majority of available information derives from vendor descriptions or class-level reviews, which do not meet the threshold for product-specific differentiation evidence.

Why In-Class Alkynol Interchangeability Cannot Be Assumed for Tetradec-1-yn-3-ol Without Comparative Data


Long-chain alkynols display structure-dependent bioactivity and physicochemical properties that are highly sensitive to chain length, triple-bond position, and hydroxyl-group placement. Class-level inference from the antifungal literature on positional isomers (e.g., 3-n-alkyn-1-ols) demonstrates that fungitoxicity varies strongly with chain length, with C10–C12 analogs showing maximal activity while C14 activity drops significantly [1]. This established structure-activity relationship (SAR) means a scientist cannot assume that Tetradec-1-yn-3-ol (a 1-yn-3-ol) will perform identically to its commercially available homologs (e.g., dodec-1-yn-3-ol or hexadec-1-yn-3-ol) or to its positional isomers (e.g., tetradec-3-yn-1-ol). However, the absence of a dedicated comparative study directly measuring Tetradec-1-yn-3-ol against a named analog under controlled conditions means any selection decision based on functional performance cannot currently be supported by quantitative evidence and instead relies on general chemical reasoning.

Quantitative Differentiation Evidence for Tetradec-1-yn-3-ol: A Critically Appraised Guide


Antifungal Potency Gap: C14 Chain Length Versus Optimal C10–C12 in the 3-n-Alkyn-1-ol Series

The only relevant quantitative antifungal data for an alkynol with a C14 chain comes from Gershon et al. (1985) for the positional isomer 3-tetradecyn-1-ol. In that study, the most active members of the 12-compound 3-n-alkyn-1-ol series were 3-n-decyn-1-ol, 3-n-undecyn-1-ol, and 3-n-dodecyn-1-ol, while the C14 analog showed markedly lower fungitoxicity [1]. No data are available for the target compound Tetradec-1-yn-3-ol (a 1-yn-3-ol). This is a class-level inference from a structural isomer and cannot be directly extrapolated to the procurement target. Users requiring antifungal activity should note that the C14 chain length falls outside the empirically determined optimum for this structurally related series.

Antifungal Structure-Activity Relationship 3-n-Alkyn-1-ols

Synthetic Utility: β-Unsaturated Sulfone Formation via Chloromethyl Electrophile Coupling

Commercially, Tetradec-1-yn-3-ol is positioned as a pre-packaged reagent for synthesizing β-unsaturated sulfones through reaction with chloromethyl compounds and other electrophiles, offering an alternative to traditional thioketone-based routes . No comparative yield data, scope studies, or reaction-optimization data were identified against other alkynols (e.g., prop-1-yn-3-ol, but-1-yn-3-ol) used for analogous transformations. The lack of head-to-head reaction efficiency data means selection over shorter-chain alkynols must be guided by end-product requirements (e.g., lipophilicity, chain length) rather than proven synthetic superiority.

Organic Synthesis Sulfones Building Block

Physicochemical Benchmarking: Predicted vs. Experimental Properties and Comparison with Shorter-Chain Alkynols

The only available experimental physicochemical data for Tetradec-1-yn-3-ol is a boiling point of 183–186 °C at 1 Torr and a predicted density of 0.871 ± 0.06 g/cm³ . For comparison, dodec-1-yn-3-ol (C12 analog) exhibits a lower boiling point (~155–160 °C at 1 Torr, extrapolated from shorter-chain alkynol data). The increased chain length of Tetradec-1-yn-3-ol confers higher lipophilicity (estimated logP ~3.9 ) compared to shorter homologs. However, these are class-expected trends and do not constitute a differentiated advantage. No direct experimental comparison (e.g., thermal stability, solubility, partition coefficient) against a named analog is available in the public domain.

Physicochemical Properties Boiling Point Density

Evidence-Constrained Application Scenarios for Tetradec-1-yn-3-ol Procurement


Synthesis of C14-Tailored β-Unsaturated Sulfones

Based on vendor documentation, Tetradec-1-yn-3-ol is applicable as a reagent for constructing β-unsaturated sulfones where a C14 aliphatic chain is specifically required in the final product. This scenario is appropriate only when the target sulfone's lipophilicity or chain-length-dependent biological activity dictates a C14 chain. No comparative yield data support its use over shorter-chain alkynols; selection should be guided by end-product design rather than reagent performance .

Volatile Organic Compound (VOC) Reference Standard for Biocontrol Research

Tetradec-1-yn-3-ol has been identified as a VOC emitted by the biocontrol fungus Pochonia chlamydosporia. Researchers studying fungal volatile profiles or developing volatile-based detection methods for biocontrol agents may require the authentic compound as an analytical standard. In this context, the compound's identity—not its performance relative to analogs—is the procurement driver .

Long-Chain Alkynol Building Block in Pheromone or Surfactant Intermediate Synthesis

As a terminal alkyne with a secondary alcohol, Tetradec-1-yn-3-ol can serve as a chiral building block for enantioselective synthesis of lepidopteran pheromones or specialty surfactants, provided the C14 chain length matches the target molecule. The literature contains examples of 1-alkyn-3-ols being resolved enzymatically for pheromone synthesis; however, no study specifically evaluates Tetradec-1-yn-3-ol in this role. Its use would be based on structural analogy rather than demonstrated advantage [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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